methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
Description
Methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a quinoline derivative featuring a 6-methyl substituent on the quinoline core, a carbamoylmethoxy group at position 4, and a methyl ester at position 2. The 3-(methylsulfanyl)phenyl group in the carbamoyl moiety introduces a sulfur-containing aromatic substituent, which may enhance lipophilicity and influence metabolic stability .
Its synthesis likely follows established protocols for quinoline esterification and carbamoylation, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 6-methyl-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-13-7-8-17-16(9-13)19(11-18(23-17)21(25)26-2)27-12-20(24)22-14-5-4-6-15(10-14)28-3/h4-11H,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYGCSLVODOITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)SC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The process can include Friedländer synthesis for constructing the quinoline core, followed by specific functional group modifications to introduce the methyl, carbamoyl, and methoxy substituents.
Starting Materials: : Common precursors include 2-aminobenzophenone and 3-(methylsulfanyl)aniline.
Reaction Conditions: : The key reactions often involve acid or base catalysis, temperature control, and the use of protecting groups to prevent undesired side reactions.
Purification: : The final product is usually purified through recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
Industrial production may adopt a similar synthetic route but scaled up with optimizations for cost-efficiency and yield. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate can undergo various chemical reactions:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can target the quinoline ring or the carbamoyl group using agents like lithium aluminum hydride.
Substitution: : The methoxy group can be replaced through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Typical reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).
Major Products Formed
Major products depend on the specific reaction but can include sulfoxides, sulfones, reduced quinoline derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a precursor in the synthesis of more complex molecules.
Biology
Its structural properties make it a candidate for studies on enzyme inhibition, particularly those enzymes involved in oxidative stress responses.
Medicine
The compound is explored for its potential therapeutic applications, including as an anti-cancer agent and an antimicrobial agent due to its quinoline core.
Industry
Industrially, it might be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The biological effects of methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate are mediated through interactions with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain enzymes by binding to their active sites, blocking substrate access and thus affecting the metabolic pathways involved.
Comparison with Similar Compounds
Key Observations :
- Positional Effects : The target compound’s ester at position 2 distinguishes it from derivatives like , where the ester is at position 3. This positional shift may alter binding interactions in biological targets .
- Carbamoyl Moieties : The methylsulfanylphenyl group in the target compound’s carbamoyl side chain contrasts with fluoromethylphenyl (L479-0389) or unsubstituted phenyl (6a) groups, possibly modulating solubility or target affinity .
Biological Activity
Methyl 6-methyl-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate, also known as L479-0131, is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C21H20N2O4S
- Molecular Weight : 396.47 g/mol
- LogP : 4.346 (indicating lipophilicity)
- Water Solubility : Low (-4.38 logS)
- Acid Dissociation Constant (pKa) : 12.51
These properties suggest that the compound may have good membrane permeability, which is often a desirable trait in drug candidates.
The biological activity of L479-0131 can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It may act on specific receptors in the nervous system, influencing neurotransmitter release and neuronal signaling.
- Antioxidant Activity : Preliminary studies indicate that L479-0131 exhibits antioxidant properties, which could play a role in reducing oxidative stress in cells.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that L479-0131 can induce apoptosis and inhibit cell growth at micromolar concentrations. For example, it showed significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| PC3 | 10.5 | Cell cycle arrest |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial Strains Tested : L479-0131 exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial capability.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- In Vivo Studies : A study involving a mouse model of breast cancer demonstrated that administration of L479-0131 significantly reduced tumor size compared to control groups, providing evidence for its potential as an anticancer agent.
- Combination Therapy : Combining L479-0131 with standard chemotherapy drugs enhanced the therapeutic efficacy while reducing side effects in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
